OSI-420 (OSI-420) is the major active metabolite of the tyrosine kinase inhibitor erlotinib. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily researched for its potential anticancer activity, as it exhibits similar potency to erlotinib in inhibiting the epidermal growth factor receptor (EGFR). [, , , , , ] OSI-420 is generated through the O-demethylation of erlotinib by cytochrome P450 enzymes, particularly CYP3A4. [, , , , , , , , , , , , , , , , ]
This compound is derived from the broader class of quinazoline derivatives, which are known for their diverse biological activities. The specific structure of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride suggests its role as a potential therapeutic agent targeting various signaling pathways in cancer cells. Its synthesis and characterization have been documented in scientific literature, emphasizing its relevance in drug development .
The synthesis of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol involves several key steps:
The molecular formula of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol is . Its structure features:
The compound's InChI key is MTLKTHNRZJKPRP-UHFFFAOYSA-N, allowing for easy identification in chemical databases .
The primary chemical reactions involving this compound include:
The mechanism of action for 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol primarily involves inhibition of specific kinases within signaling pathways that regulate cell proliferation and survival.
Key physical and chemical properties include:
The primary applications of 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol include:
The quinazoline core serves as the foundational scaffold for this erlotinib derivative. Modern synthetic routes employ transition metal-catalyzed reactions to optimize regioselectivity and yield. Key advancements include:
Table 1: Comparative Analysis of Quinazoline Core Synthesis Methods
Method | Catalyst/Reagent | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
Mn-Catalyzed Coupling | Mn(I) pincer complex | 60-85 | 8-12 h | H₂/H₂O as sole byproducts |
Radical Cyclization | Mn/TBHP | 75-91 | 3-6 h | Ethyl acetate as green solvent |
Microwave Modification | Zn/AcOH | >80 | 20-40 min | 70% faster kinetics |
Precision in positioning alkoxy and ethynyl groups dictates EGFR inhibition potency. Critical optimizations include:
Conversion to the hydrochloride salt enhances stability and crystallinity. Critical parameters include:
Table 2: Hydrochloride Salt Characterization Techniques
Analytical Method | Critical Quality Attribute | Acceptance Criterion |
---|---|---|
XRPD | Crystalline form | Matches Form I reference pattern |
HPLC-ELSD | Purity | ≥99.0% area |
DVS | Hygroscopicity | ≤0.5% wt change (0-80% RH) |
Particle Size Analysis | Morphology distribution | D90 ≤ 50 µm |
Reaction impurities require rigorous control to meet ICH guidelines:
Table 3: Controlled Byproducts and Mitigation Strategies
Byproduct | Formation Pathway | Maximum Level | Mitigation Strategy |
---|---|---|---|
N-Dealkylated derivative | Oxidative dealkylation | 0.3% | Nitrogen sparging during synthesis |
Acetylated ethanol adduct | Esterification in acetate solvents | 0.15% | IPA/TBME anti-solvent crystallization |
Dimerized quinazoline | Pd-mediated homocoupling | 0.1% | XPhos Pd G3 catalyst (≤0.5 mol%) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7